![molecular formula C19H18N4O2 B1677887 Pimobendan CAS No. 74150-27-9](/img/structure/B1677887.png)
Pimobendan
概要
説明
Pimobendan is a medication used in veterinary medicine. It is a calcium sensitizer and a selective inhibitor of phosphodiesterase 3 (PDE3) with positive inotropic and vasodilator effects . It has a molecular formula of C19H18N4O2 and a molecular weight of 334.37 g/mol .
Synthesis Analysis
The synthesis of Pimobendan involves key intermediate 4-(4-chlorophenyl)-3-methyl-4-oxobutanoic acid (4). This key intermediate was prepared by condensation and decarboxylation between less cost starting materials 1-(4-chlorophenyl)propan-1-one (2) with glyoxylic acid followed by reduction . Another method reported the synthesis of Pimobendan using acetanilide and 3-chloro-2-methylpropanoyl chloride as starting materials .
Molecular Structure Analysis
Pimobendan has a molecular formula of C19H18N4O2. Its molecular weight is 334.372 Da and its monoisotopic mass is 334.142975 Da .
Chemical Reactions Analysis
Pimobendan is a selective inhibitor of PDE3 with an IC50 of 0.32 μM . In a study, plasma concentrations of Pimobendan and O-demethylpimobendan (ODMP) were measured, and pharmacokinetic parameters were calculated for Pimobendan by noncompartmental analysis .
Physical And Chemical Properties Analysis
Pimobendan has a molecular weight of 334.38 . It has a density of 1.4±0.1 g/cm3, a molar refraction of 94.0±0.5 cm3, and a molar volume of 245.2±7.0 cm3 .
科学的研究の応用
Cardiac Dysfunction in Mitral Regurgitation (MR)
Pimobendan has been shown to prevent cardiac dysfunction in a rat model of MR. It helps preserve cardiac mitochondrial quality and morphology, as well as myocyte ultrastructure . This application is crucial for understanding how Pimobendan can be used to delay the onset of congestive heart failure (CHF) in animals with MR.
Mitochondrial Quality and Reactive Oxygen Species (ROS) Scavenging
The compound has been observed to improve mitochondrial quality by reducing ROS production and depolarization. It acts as a ROS scavenger, which is significant in preventing oxidative stress-related cardiac damage .
Pharmacodynamics and Pharmacokinetics in Veterinary Medicine
Research on injectable Pimobendan in dogs has provided insights into its effects on cardiac functions, hemodynamics, and electrocardiographic parameters. Understanding its pharmacokinetic profile is essential for its therapeutic use in veterinary medicine .
Treatment of Degenerative Mitral Valve Disease (DMVD) in Dogs
Pimobendan is used to treat DMVD, the most common heart disease in dogs. It helps in improving cardiac function and delaying the progression of the disease .
Improvement of Cardiac Output and Blood Pressure Regulation
Studies have shown that Pimobendan increases cardiac contraction and output, which is beneficial for managing conditions associated with low cardiac output. It also helps in regulating blood pressure by affecting vascular resistances .
Preservation of Cardiac Ultrastructure
Pimobendan has been found to preserve the ultrastructure of cardiac cells, which is vital for maintaining the integrity and function of the heart muscle in disease conditions .
Synthetic Methods for Pimobendan Production
Research into novel synthetic methods for Pimobendan is ongoing, which is important for improving the efficiency and scalability of its production for clinical use .
作用機序
Target of Action
Pimobendan primarily targets phosphodiesterase 3 (PDE3) and cardiac troponin in the myofibril . PDE3 is an enzyme that plays a crucial role in cardiac and smooth muscle contractility . Cardiac troponin is a complex of three regulatory proteins (troponin C, troponin I, and troponin T) that is integral to muscle contraction in cardiac muscle .
Mode of Action
Pimobendan exerts its effects through a dual mechanism of action. It increases the sensitivity of cardiac troponin in the myofibril to calcium ions, which enhances myocardial contractility . Additionally, it inhibits the function of PDE3, leading to positive inotropic (increasing myocardial contractility) and vasodilator effects . This dual action results in an increase in cardiac output and a decrease in both preload and afterload .
Biochemical Pathways
Pimobendan’s action on PDE3 leads to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP), a molecule that plays a crucial role in various cellular processes, including the regulation of myocardial contractility . By inhibiting PDE3, pimobendan prevents the breakdown of cAMP, thereby enhancing the contractility of the heart muscle .
Pharmacokinetics
Pimobendan is administered orally and has a bioavailability of 60 to 65% . It is metabolized mainly via the liver . The elimination half-life of pimobendan is approximately 0.4 hours, and it is primarily excreted in feces .
Result of Action
The molecular and cellular effects of pimobendan’s action include enhanced myocardial contractility and peripheral vasodilation . This results in improved cardiac output and decreased cardiac workload . In a study with a mouse model of human genetic dilated cardiomyopathy, pimobendan prevented myocardial remodeling in compensated heart failure and significantly extended lifespan in both compensated and end-stage heart failure .
Action Environment
The efficacy of pimobendan can be influenced by various environmental factors. For instance, the presence of other medications can impact its effectiveness. Reinforcing pimobendan with guideline-directed medical therapy (GDMT) may reduce the rehospitalization rates in patients with heart failure . It’s important to note that the use of multiple pde inhibitors together, such as pimobendan and theophylline, could potentially result in excessive pde inhibition and adverse effects .
Safety and Hazards
将来の方向性
As additional research is published, the indications and recommended uses of Pimobendan continue to evolve . It has been proven to delay the onset of congestive heart failure (CHF) in dogs with mitral regurgitation (MR), and it is often used in conjunction with an ACE inhibitor like enalapril or benazepril . Further studies evaluating multiple-dose administration as well as pharmacodynamic studies and clinical trials in rabbits with congestive heart failure are needed to determine accurate dose and frequency recommendations .
特性
IUPAC Name |
3-[2-(4-methoxyphenyl)-3H-benzimidazol-5-yl]-4-methyl-4,5-dihydro-1H-pyridazin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c1-11-9-17(24)22-23-18(11)13-5-8-15-16(10-13)21-19(20-15)12-3-6-14(25-2)7-4-12/h3-8,10-11H,9H2,1-2H3,(H,20,21)(H,22,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLBJJMFZWDBELO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)NN=C1C2=CC3=C(C=C2)N=C(N3)C4=CC=C(C=C4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8048280 | |
Record name | Pimobendan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8048280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pimobendan | |
CAS RN |
74150-27-9, 118428-37-8, 118428-38-9 | |
Record name | Pimobendan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74150-27-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pimobendan [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074150279 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pimobendan, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118428378 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pimobendan, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118428389 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pimobendan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11450 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Pimobendan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8048280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5-Dihydro-6-[2-(4-methoxyphenyl)-1H-benzimidazol-5-yl]-5-methyl-3(2H)-pyridazinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PIMOBENDAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34AP3BBP9T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | PIMOBENDAN, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/613JXV89SU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | PIMOBENDAN, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9HTU209Z0N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。